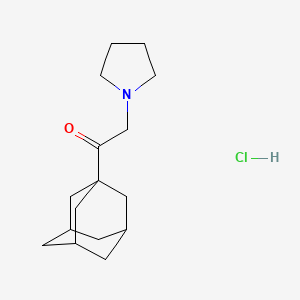
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride is a compound that features an adamantane backbone, a pyrrolidine ring, and an ethanone group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science
Métodos De Preparación
The synthesis of 1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the acylation of 1-adamantylacetic acid in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst . . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Substitution: The adamantane and pyrrolidine rings can undergo substitution reactions, often facilitated by radical initiators or strong bases.
Common reagents used in these reactions include trifluoroacetic anhydride, trifluoromethanesulfonic acid, sodium borohydride, and lithium aluminum hydride. Major products formed from these reactions include various substituted adamantane derivatives and reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride involves its interaction with various molecular targets. The adamantane core is known to enhance the lipophilicity and stability of the compound, allowing it to penetrate biological membranes more effectively . The pyrrolidine ring may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride can be compared to other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic properties.
Rimantadine: Another antiviral compound similar to amantadine.
The uniqueness of this compound lies in its combination of the adamantane core with a pyrrolidine ring, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives .
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJJZDSGHNTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














